An In-depth Technical Guide to the Chemical Properties and Structure of Hexyl Acetate
An In-depth Technical Guide to the Chemical Properties and Structure of Hexyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl acetate (n-hexyl acetate) is an organic compound classified as an ester. It is formed from the esterification of hexanol and acetic acid.[1] This colorless liquid is characterized by a sweet, fruity odor reminiscent of pears and apples, which has led to its widespread use in the flavor and fragrance industries.[1][2] Beyond its aromatic properties, hexyl acetate serves as a versatile solvent for resins, polymers, fats, and oils, and is utilized in the manufacturing of coatings, adhesives, and inks.[1][3][4] Its natural occurrence in various fruits, such as apples and plums, and in alcoholic beverages, underscores its relevance in food chemistry and metabolomics.[3][4] This guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and analysis of hexyl acetate.
Chemical Structure
Hexyl acetate is the acetate ester of hexan-1-ol.[4][5] The structure consists of a hexyl group attached to the oxygen atom of an acetate group.
Caption: 2D Chemical Structure of Hexyl Acetate.
Physical and Chemical Properties
The physical and chemical properties of hexyl acetate are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆O₂ | [1][3][4] |
| Molecular Weight | 144.21 g/mol | [5] |
| Appearance | Colorless liquid | [3][4] |
| Odor | Mild, sweet, fruity | [4][5] |
| Density | 0.8673 - 0.87 g/mL at 25 °C | [3][6] |
| Boiling Point | 155 - 171.5 °C | [3][7] |
| Melting Point | -80 °C | [3][4][6] |
| Flash Point | 37 - 58 °C | [8][9] |
| Refractive Index | n20/D 1.409 | [6] |
| Solubility in water | 0.4 g/L (20 °C) | [3] |
| Solubility in organic solvents | Very soluble in alcohols and ethers | [4][5] |
| Vapor Pressure | 5 hPa (20 °C) | [10] |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | Hexyl acetate | [11] |
| Synonyms | n-Hexyl acetate, Hexyl ethanoate, Acetic acid hexyl ester | [1][11] |
| CAS Number | 142-92-7 | [1][4] |
| SMILES | CCCCCCOC(C)=O | [1][6] |
| InChI | InChI=1S/C8H16O2/c1-3-4-5-6-7-10-8(2)9/h3-7H2,1-2H3 | [1][6] |
| InChIKey | AOGQPLXWSUTHQB-UHFFFAOYSA-N | [1][6] |
Experimental Protocols
Synthesis of Hexyl Acetate via Fischer Esterification
This protocol describes the synthesis of hexyl acetate from n-hexanol and glacial acetic acid using sulfuric acid as a catalyst. This method is an example of a Fischer esterification.[7]
Materials:
-
n-Hexanol
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flasks
-
Distillation apparatus
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine n-hexanol and a molar excess of glacial acetic acid.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 1-2 hours.[8]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and saturated sodium chloride solution.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude hexyl acetate by distillation, collecting the fraction that boils in the expected range.[1]
Analysis of Hexyl Acetate by Gas Chromatography (GC)
This protocol outlines a general procedure for the analysis of hexyl acetate using a gas chromatograph with a flame ionization detector (FID).
Equipment and Materials:
-
Gas chromatograph with FID
-
Capillary column suitable for ester analysis (e.g., nonpolar or mid-polar)
-
Helium or nitrogen carrier gas
-
Hexyl acetate standard
-
Solvent for sample dilution (e.g., hexane or ethanol)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the hexyl acetate sample in a suitable solvent.
-
Instrument Setup:
-
Set the injector and detector temperatures (e.g., 250 °C).
-
Program the oven temperature. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 230 °C).
-
Set the carrier gas flow rate.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Acquisition and Analysis:
-
Record the chromatogram.
-
Identify the hexyl acetate peak by comparing its retention time to that of a known standard.
-
Quantify the amount of hexyl acetate by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.
-
Analysis of Hexyl Acetate by ¹H NMR Spectroscopy
This protocol provides a general method for obtaining a proton Nuclear Magnetic Resonance (¹H NMR) spectrum of hexyl acetate.
Equipment and Materials:
-
NMR spectrometer (e.g., 90 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., chloroform-d, CDCl₃)
-
Hexyl acetate sample
-
Internal standard (e.g., tetramethylsilane, TMS)
Procedure:
-
Sample Preparation: Dissolve a small amount of the hexyl acetate sample in the deuterated solvent in an NMR tube. Add a small amount of TMS as an internal standard.
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks to determine the relative number of protons.
-
Assign the peaks to the corresponding protons in the hexyl acetate molecule based on their chemical shift, integration, and splitting pattern. The expected signals for hexyl acetate are: a triplet corresponding to the terminal methyl group of the hexyl chain, a singlet for the methyl group of the acetate moiety, a triplet for the methylene group attached to the ester oxygen, and multiplets for the other methylene groups in the hexyl chain.[7]
-
Safety and Toxicity
Hexyl acetate is a flammable liquid and vapor.[9] It should be handled in a well-ventilated area, and sources of ignition should be avoided.[9] Personal protective equipment, including gloves and safety glasses, should be worn.[5]
Table 3: Toxicity Data
| Test | Species | Route | Value | Source(s) |
| LD50 | Rat | Oral | 36,230 - 41,500 mg/kg | [5] |
| LD50 | Rabbit | Dermal | >5000 mg/kg | [4][5] |
Logical Relationships and Workflows
The synthesis and analysis of hexyl acetate follow a logical progression from preparation to purification and characterization.
Caption: Workflow for the Synthesis and Analysis of Hexyl Acetate.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 3. Item - Synthesis of n-hexyl acetate in batch and chromatographic reactors - Loughborough University - Figshare [repository.lboro.ac.uk]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. odp.library.tamu.edu [odp.library.tamu.edu]
- 10. Solved hexyl acetateObtain the 1HNMR Spectrum of your | Chegg.com [chegg.com]
- 11. scielo.br [scielo.br]
